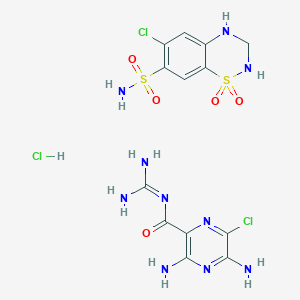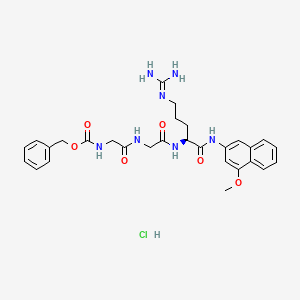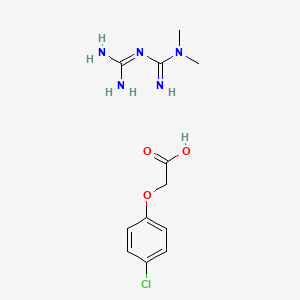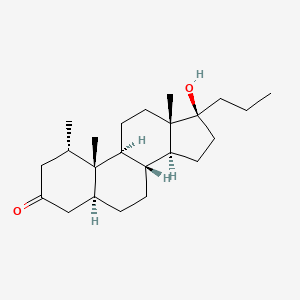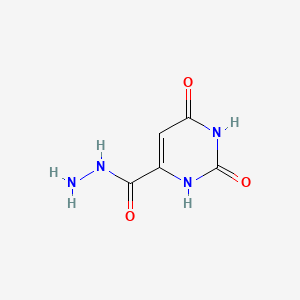![molecular formula C19H18N2OS B1212130 [2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone](/img/structure/B1212130.png)
[2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(5-methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone is a member of quinolines.
Scientific Research Applications
Spectroscopic Properties and Quantum Chemistry Calculations
- A study examined the electronic absorption, excitation, and fluorescence properties of compounds closely related to [2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone. These properties were analyzed in various solvents, revealing dual fluorescence with weak charge transfer separation. Quantum chemistry calculations were utilized to understand the stabilization of these compounds through intramolecular hydrogen bonds, which significantly affect their molecular orbitals (Al-Ansari, 2016).
Synthetic Methods and Chemical Reactivity
- Research on the synthesis of similar quinoline derivatives provides insight into the chemical reactivity and potential synthetic pathways for the compound . One study detailed the synthesis of a derivative through simultaneous double C2/C3 functionalization of the quinoline molecule (Belyaeva et al., 2018). Another research focused on the base catalyzed hydrolysis of quinoline Schiff base iron(II) iodide complexes, offering valuable information about the reactivity of quinoline derivatives in different solvent conditions (Mohamad & Adam, 2013).
Crystallographic and Conformational Analysis
- Studies involving crystallographic and conformational analyses of similar compounds provide insights into the structural properties. For instance, an investigation into the crystal structure and DFT study of related compounds has been conducted, which helps in understanding the molecular structures and physicochemical properties of such quinolinyl methanones (Huang et al., 2021).
Pharmaceutical Research
- Although explicit information on [2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone in pharmaceutical research is limited, related compounds have been studied for their neuroprotective potential. For example, research on mGlu1 and mGlu5 receptor antagonists, which include quinolinyl methanone derivatives, suggests potential applications in neurological disorders (Szydlowska et al., 2007).
properties
Product Name |
[2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone |
|---|---|
Molecular Formula |
C19H18N2OS |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[2-(5-methylthiophen-2-yl)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C19H18N2OS/c1-13-8-9-18(23-13)17-12-15(19(22)21-10-4-5-11-21)14-6-2-3-7-16(14)20-17/h2-3,6-9,12H,4-5,10-11H2,1H3 |
InChI Key |
FOPCJACNGCGECH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



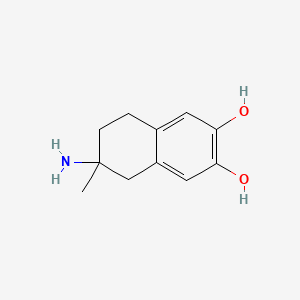
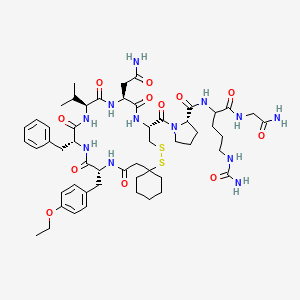
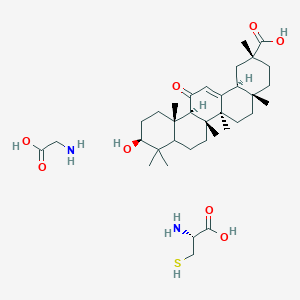
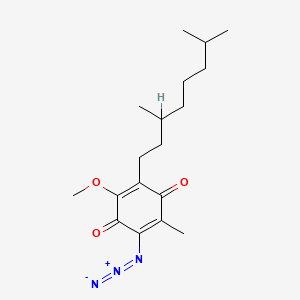
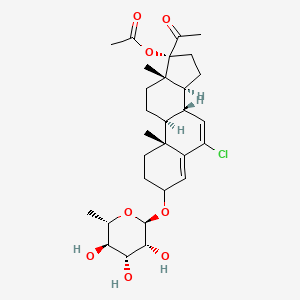
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1212057.png)
![(3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B1212058.png)
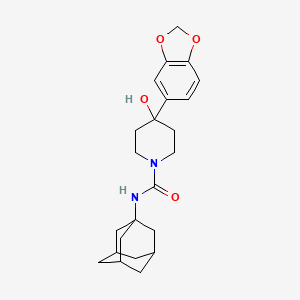
![[3-(4-Chlorophenyl)-3-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid](/img/structure/B1212060.png)
